

SGC0946 SARS-CoV-2 nsp14 methyltransferase inhibition

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Compound Focus: SGC0946

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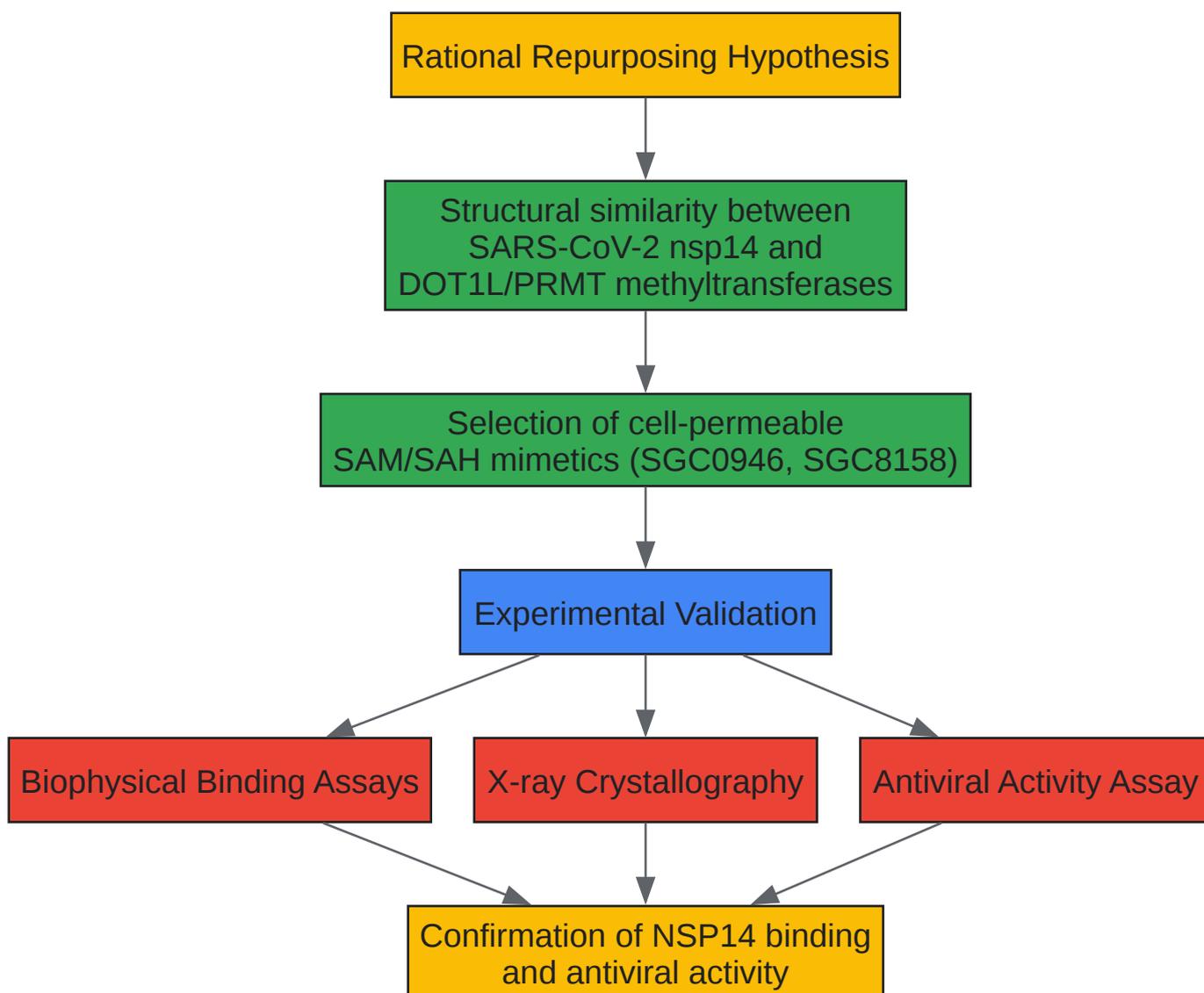
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Experimental Evidence and Protocols

The discovery of **SGC0946**'s activity against SARS-CoV-2 nsp14 was based on a rational repurposing approach, leveraging its development as a SAM-competitive inhibitor for a human methyltransferase with a structurally similar catalytic core [1].

The following diagram outlines the key experimental workflow and the logical relationship behind this finding:



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Detailed Methodologies for Key Experiments

1. Protein Crystallography and Structure Determination [1]

- **Protein Construct:** A fusion protein was engineered for crystallization. The pH-sensitive mutant of the polymer-forming sterile alpha motif (SAM) domain of human TEL protein (**TELSAM**) was fused to the NSP14 N7-MTase core, creating **TEL-MTase**.
- **Crystallization:** The TEL-MTase fusion protein was co-crystallized with **SGC0946**.
- **Data Collection & Structure Solution:** X-ray diffraction data were collected at a synchrotron beamline. The structure was solved, revealing the binding mode of **SGC0946** within the NSP14 active

site (PDB ID: **8FRJ**).

2. Assessment of Antiviral Activity While the specific cell-based assay details for **SGC0946** are not fully elaborated in the provided results, standard protocols for evaluating anti-SARS-CoV-2 activity typically involve:

- **Infection Model:** Using authentic SARS-CoV-2 virus in a **BSL-3 laboratory**.
- **Cell Line:** Commonly used cell lines like Vero E6 (African green monkey kidney cells) or human airway epithelial cells.
- **Procedure:** Cells are infected with SARS-CoV-2 and simultaneously treated with varying concentrations of **SGC0946**.
- **Quantification:** After a period (e.g., 48-72 hours), viral replication is quantified by methods such as:
 - **Plaque Assay:** To measure infectious virus titer.
 - **RT-qPCR:** To quantify viral RNA copies in the cell culture supernatant.
- **Data Analysis:** The **half-maximal effective concentration (EC₅₀)**, the concentration that reduces viral replication by 50%, is calculated from the dose-response curve.

SGC0946 as a DOT1L Inhibitor

It is crucial to understand that **SGC0946** was originally developed and characterized as a chemical probe for the human epigenetic target DOT1L. The table below summarizes its core profile in this context:

Property	Characterization
Primary Target	Histone-lysine N-methyltransferase DOT1L (UniProt ID: Q8TEK3) [2].
Potency (In Vitro)	IC ₅₀ = 0.3 nM (enzymatic assay); KD = 0.06 nM (Surface Plasmon Resonance) [3] [2].
Cellular Potency	Reduces H3K79me2 in A431 cells with an IC₅₀ of 2.6 nM [3].
Selectivity	Highly selective for DOT1L. Inactive against 12 other protein methyltransferases and DNMT1 in vitro, and showed no notable activity against 29 receptors in a broad panel [2].

Property	Characterization
Control Compound	An inactive analog, SGC0649 , is available for use as a negative control [2].

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References

1. Structures of SARS-CoV-2 N7-methyltransferase with DOT1L and PRMT7 inhibitors provide a platform for new antivirals | PLOS Pathogens [journals.plos.org]
2. Probe SGC0946 [chemicalprobes.org]
3. SGC0946 [thesgc.org]

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